1H-Imidazole-4-propanal, 1-(triphenylmethyl)-

Description

BenchChem offers high-quality 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-tritylimidazol-4-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOUDHXZAFVYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466354 | |

| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-61-9 | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a key intermediate in the synthesis of novel pharmaceuticals, particularly histamine H3 receptor antagonists. This document delves into its chemical structure, reactivity, and provides insights into its synthesis and analytical characterization. The information presented is intended to support researchers and drug development professionals in the effective utilization of this versatile compound.

Introduction: A Key Building Block in Medicinal Chemistry

1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, also known by its synonym 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, is a heterocyclic aldehyde of significant interest in the field of medicinal chemistry.[1] Its structure uniquely combines a reactive propanal moiety, an imidazole ring crucial for biological activity, and a bulky triphenylmethyl (trityl) protecting group. The imidazole core is a common scaffold in many biologically active compounds, including antifungal agents and modulators of various receptor systems. The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions during synthetic transformations, while the propanal functional group offers a versatile handle for further chemical modifications, most notably reductive amination to introduce diverse amine functionalities.

The primary application of this compound lies in its role as a pivotal intermediate in the development of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and cognitive disorders. The structural features of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- allow for the systematic elaboration of molecules with high affinity and selectivity for this receptor.

Physicochemical Properties

Precise experimental data for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is not extensively reported in publicly available literature. However, based on information from chemical suppliers and computational predictions for structurally similar compounds, the following properties can be outlined.

General and Physical Properties

| Property | Value/Description | Source(s) |

| Chemical Names | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-; 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde | [1] |

| CAS Number(s) | 102676-61-9, 186096-23-1 | [1][2] |

| Molecular Formula | C₂₅H₂₂N₂O | [1][2] |

| Molecular Weight | 366.46 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | Not explicitly reported. The related compound, 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde, has a predicted melting point of 180-190°C. | [3] |

| Boiling Point | Not reported and likely to decompose upon heating to its boiling point at atmospheric pressure. | |

| Solubility | Insoluble in water. Likely soluble in organic solvents such as DMSO and methanol (with sonication). The related 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde is slightly soluble in acetonitrile and methanol. | [3] |

| Storage | 2-8°C, under an inert atmosphere. | [2] |

Computed Properties (for CAS 186096-23-1)

| Property | Value | Source |

| XLogP3 | 4.5 | [4] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 7 | [4] |

| Exact Mass | 366.173213 g/mol | [4] |

| Topological Polar Surface Area | 34.9 Ų | [4] |

Chemical Structure and Reactivity

The chemical behavior of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is dictated by its three key structural components: the imidazole ring, the trityl protecting group, and the propanal side chain.

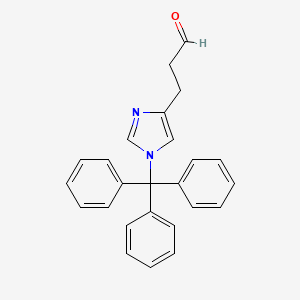

Figure 1: Chemical structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.

The Imidazole Ring

The imidazole ring is an aromatic heterocycle that is a common motif in biologically active molecules. In this compound, the N-1 nitrogen is protected by the trityl group. The remaining N-3 nitrogen is basic and can participate in hydrogen bonding, which can be crucial for receptor binding of its derivatives.

The Trityl Protecting Group

The triphenylmethyl (trityl) group is a bulky and sterically hindering protecting group. Its key features are:

-

Stability: It is stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents.

-

Introduction: It is typically introduced by reacting the unprotected imidazole with trityl chloride in the presence of a base.

-

Cleavage: The trityl group is readily removed under acidic conditions, often with mild acids like trifluoroacetic acid or formic acid, which is a significant advantage in the final steps of a multi-step synthesis.

The Propanal Side Chain

The aldehyde functionality of the propanal side chain is the primary site of reactivity for further synthetic transformations. Key reactions include:

-

Reductive Amination: This is arguably the most important reaction for this compound in the context of drug discovery. The aldehyde can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the corresponding amine. This reaction allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(1-trityl-1H-imidazol-4-yl)propanol, using reducing agents such as sodium borohydride. This alcohol is itself a valuable intermediate for the synthesis of histamine H3 receptor antagonists.[5]

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes, providing another avenue for structural diversification.

Synthesis and Purification

Proposed Synthetic Pathway

Sources

"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" IUPAC name and synonyms

An In-depth Technical Guide to 1-(Triphenylmethyl)-1H-imidazole-4-propanal: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a proton donor, proton acceptor, and metal-coordinating ligand. However, the reactivity of the imidazole nitrogen often necessitates the use of protecting groups during complex synthetic sequences. This guide provides a comprehensive technical overview of 1-(Triphenylmethyl)-1H-imidazole-4-propanal , a key synthetic intermediate that leverages the robust trityl protecting group to enable selective transformations at a reactive propanal side chain. We will delve into its chemical identity, synthesis, reactivity, and strategic applications, particularly within the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.

Chemical Identity and Nomenclature

Correctly identifying a synthetic intermediate is critical for reproducibility and sourcing. 1-(Triphenylmethyl)-1H-imidazole-4-propanal is a functionally rich molecule characterized by a central imidazole ring, an N-trityl protecting group, and a C4-linked propanal side chain.[3]

IUPAC Name: 3-(1-Trityl-1H-imidazol-4-yl)propanal.[3]

Common Synonyms:

-

1H-Imidazole-4-propanal, 1-(triphenylmethyl)-[3]

-

1-(Triphenylmethyl)-1H-imidazole-4-propanal[3]

-

3-(1-Tritylimidazol-4-yl) propionaldehyde[3]

| Identifier | Value |

| CAS Number | 102676-61-9[3] |

| Molecular Formula | C₂₅H₂₂N₂O[3] |

| Molecular Weight | 366.46 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CCC=O[3] |

| InChI | InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2[3] |

| InChIKey | YLOUDHXZAFVYCU-UHFFFAOYSA-N[3] |

The Strategic Role of the Trityl Group

In multistep synthesis, the choice of a protecting group is a critical strategic decision. The triphenylmethyl (Trityl, Tr) group is employed to mask the acidic proton on the imidazole N1 nitrogen. This choice is not arbitrary; it is dictated by the group's unique combination of properties.

Causality Behind the Choice:

-

Steric Hindrance: The trityl group is exceptionally bulky. This steric shield prevents the imidazole nitrogen from participating in undesired nucleophilic attacks or acting as a base in subsequent reaction steps.

-

Chemical Stability: It is robust under a wide range of non-acidic conditions, including organometallic reactions, reductions, and mild oxidations, allowing for extensive modification of other parts of the molecule.

-

Acid Lability: Despite its stability, the trityl group is readily cleaved under mild acidic conditions.[4] This is due to the exceptional stability of the resulting triphenylmethyl carbocation, which is resonance-stabilized across its three phenyl rings. This allows for deprotection without damaging sensitive functional groups elsewhere in the molecule.

Workflow: N-Trityl Protection and Deprotection

Caption: Workflow for the protection and deprotection of the imidazole nitrogen using the trityl group.

Protocol 1: N-Tritylation of an Imidazole Precursor

This protocol is a self-validating system; successful protection is confirmed by a significant upfield shift of imidazole protons in ¹H NMR and a large mass increase in MS analysis.

-

Preparation: To a solution of the starting imidazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M), add triethylamine (1.5 eq). Stir the solution under an inert atmosphere (N₂ or Ar) at room temperature.

-

Addition of Trityl Chloride: Add trityl chloride (1.1 eq) portion-wise over 10 minutes. The reaction may become slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. The product often precipitates. Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure N-tritylated imidazole.[5]

Protocol 2: Deprotection (Detritylation)

The success of this protocol is validated by the disappearance of the trityl group signals in NMR (~7.1-7.4 ppm) and the loss of 243 Da in the mass spectrum.

-

Preparation: Dissolve the N-trityl imidazole (1.0 eq) in dichloromethane (DCM, ~0.1 M).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. For sensitive substrates, triisopropylsilane (TIS, 1-2 eq) can be added as a carbocation scavenger.[6]

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM to remove residual TFA.

-

Purification: The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted, or purified directly using reverse-phase HPLC.

Reactivity and Synthetic Utility of the Propanal Moiety

The aldehyde functional group in 1-(Triphenylmethyl)-1H-imidazole-4-propanal is a versatile electrophilic handle for molecular elaboration. Its presence allows for the construction of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building the molecular diversity required in drug discovery.

Key Transformations:

-

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, which is subsequently reduced in situ to a more complex amine. This is one of the most robust and widely used reactions in medicinal chemistry for library synthesis.

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.

-

Aldol and Related Condensations: Enables the formation of new C-C bonds by reacting the aldehyde with enolates or other nucleophiles.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to different classes of derivatives.

Workflow: Reductive Amination

Caption: A typical workflow for the reductive amination of the title compound.

Protocol 3: Reductive Amination for Library Synthesis

This protocol is designed for reliability. A successful reaction is confirmed by LC-MS, showing the consumption of the aldehyde and the appearance of a new peak with the expected mass of the final amine product.

-

Preparation: To a solution of 1-(Triphenylmethyl)-1H-imidazole-4-propanal (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add the desired primary or secondary amine (1.2 eq).

-

Imine Formation: Add acetic acid (1-2 drops, catalytic) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is mild and selective for imines in the presence of aldehydes.

-

Reaction Monitoring: Stir the reaction at room temperature for 6-18 hours. Monitor for completion by LC-MS.

-

Workup: Quench the reaction carefully with saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM or ethyl acetate.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography or preparative HPLC.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(Triphenylmethyl)-1H-imidazole-4-propanal can be envisioned starting from the commercially available 1H-imidazole-4-carboxylic acid. This pathway highlights the strategic interplay of protection and functional group manipulation.

Caption: Multi-step synthetic pathway from 1H-imidazole-4-carboxylic acid.

Applications in Medicinal Chemistry

The true value of an intermediate like 1-(Triphenylmethyl)-1H-imidazole-4-propanal lies in its potential to generate novel chemical entities with therapeutic potential. The 4-substituted imidazole motif is a key pharmacophore in several drug classes.

-

Histamine Receptor Ligands: The imidazole ring is the core of histamine. Derivatives with C4 side chains are extensively explored as antagonists or inverse agonists of histamine receptors (H₁, H₂, H₃, H₄), which are targets for allergies, gastric ulcers, and neurological disorders.

-

Enzyme Inhibitors: The imidazole moiety can coordinate with metal ions in enzyme active sites (e.g., zinc in matrix metalloproteinases) or form key hydrogen bonds.

-

Antifungal and Antiparasitic Agents: The imidazole scaffold is famous for its role in azole antifungals like clotrimazole and ketoconazole.[2]

-

Anticancer Agents: Numerous imidazole-containing compounds have shown promise as anticancer agents by targeting various pathways.[2][7]

The title compound serves as an ideal starting point for elaborating the C4-propanal side chain into longer, more functionalized chains that can probe the binding pockets of these biological targets. After the desired scaffold is built, a final deprotection step unmasks the imidazole NH, which is often crucial for target engagement.

Safety and Handling

-

GHS Hazard Classification (Inferred):

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation

-

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

1-(Triphenylmethyl)-1H-imidazole-4-propanal is more than just a chemical structure; it is a testament to the principles of modern synthetic strategy. By combining a privileged medicinal scaffold with a robust protecting group and a versatile reactive handle, it provides an efficient and reliable entry point into a rich chemical space. For drug discovery professionals, this intermediate offers a streamlined path to novel, diverse, and potentially therapeutic imidazole derivatives, reducing synthetic complexity and accelerating the design-make-test-analyze cycle.

References

-

Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS NO.102676-61-9. Retrieved from [Link]

-

Kumar, K., Awasthi, M., & Kumar, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4212. Available at: [Link]

-

PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Priya, S. S., & Kumar, S. D. (2023). Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4-Hydroxybenzaldehyde. International Journal of Innovative Research in Technology, 10(1). Available at: [Link]

- Buechel, K. H., Draber, W., Regel, E., & Plempel, M. (1975). U.S. Patent No. 3,872,095. Washington, DC: U.S. Patent and Trademark Office.

-

Pharmaffiliates. (n.d.). 3-(1-Tritylimidazol-4-yl) Propionaldehyde. Retrieved from [Link]

-

Demirtaş, İ., Kolsaker, P., & Maskill, H. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(5), 453-464. Available at: [Link]

-

PubChem. (n.d.). 1,2,4-Triphenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. Available at: [Link]

-

ResearchGate. (n.d.). Table 2. Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR, 5(5). Available at: [Link]

-

Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2011). Microwave-assisted synthesis of 2, 4, 5-triphenyl-1H-imidazole containing Schiff base derivatives with potential antioxidant and anticancer activities. Journal of Applied Pharmaceutical Science, 2(7), 202-208. Available at: [Link]

-

Laras, Y., et al. (2012). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of medicinal chemistry, 55(14), 6437-6449. Available at: [Link]

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propan… [cymitquimica.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Synthesis routes of 1-Trityl-1H-imidazole-4-carboxylic acid [benchchem.com]

- 6. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijirt.org [ijirt.org]

- 8. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 33016-47-6|1-Trityl-1H-imidazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a key intermediate in synthetic organic chemistry, particularly in the development of therapeutic agents. This document delves into its synthesis, chemical properties, and significant applications, with a focus on its role in the discovery of histamine H3 receptor antagonists.

Introduction: A Versatile Building Block

1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, also known as 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry.[1] Its structure is characterized by an imidazole ring, a propanal side chain, and a bulky triphenylmethyl (trityl) protecting group on one of the imidazole nitrogens. The trityl group imparts stability and hydrophobicity, while the aldehyde functionality serves as a reactive handle for a variety of chemical transformations.[1] This unique combination of features makes it a valuable precursor for the synthesis of complex molecules, most notably for the development of potent and selective histamine H3 receptor antagonists.

Key Molecular Features:

| Property | Value |

| CAS Number | 102676-61-9[1] |

| Molecular Formula | C25H22N2O[1] |

| Molecular Weight | 366.46 g/mol |

| Synonyms | 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, 1-(Triphenylmethyl)-1H-imidazole-4-propanal[1] |

Synthesis and Characterization

The synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is typically achieved through a multi-step process, starting from a more readily available imidazole derivative. A plausible and efficient synthetic route involves the protection of the imidazole nitrogen, followed by chain extension and oxidation.

Synthetic Pathway

A logical synthetic approach commences with the protection of a suitable imidazole precursor, followed by chain elongation and a final oxidation step to yield the desired aldehyde.

Sources

Introduction to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-: A Structural Hypothesis

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-

Foreword for the Research Community: The compound 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9) presents a compelling structure for pharmacological investigation. While direct experimental data characterizing its specific biological activity is not extensively available in peer-reviewed literature, its molecular architecture strongly suggests a well-defined mechanism of action. This guide is structured to serve the research community by first positing a scientifically-grounded hypothesis for its function—as an inverse agonist of the histamine H₃ receptor—based on established structure-activity relationships. Subsequently, it provides the detailed, field-proven experimental protocols necessary to rigorously test this hypothesis, enabling researchers to elucidate its precise pharmacological profile.

1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, hereafter referred to as Trityl-IMP, is a heterocyclic compound featuring two key motifs: an imidazole ring, which is the core of the endogenous neurotransmitter histamine, and a bulky 1-(triphenylmethyl) or "trityl" group. The strategic combination of these features is a hallmark of ligands developed to target the histamine H₃ receptor (H₃R).[1][2]

The imidazole core provides the necessary scaffold for recognition at the histamine receptor binding pocket, while the large, lipophilic trityl group is a classic feature of potent H₃R antagonists and inverse agonists, conferring high affinity.[3] Based on these structural precedents, the central hypothesis of this guide is that Trityl-IMP functions as a competitive inverse agonist at the histamine H₃ receptor.

This document will first explore the molecular target and the specific mechanism of inverse agonism. It will then provide comprehensive, step-by-step experimental workflows required to validate this hypothesis and quantify the compound's potency and efficacy.

The Molecular Target: The Histamine H₃ Receptor (H₃R)

The H₃R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It plays a crucial role in neuromodulation through two primary functions:

-

Presynaptic Autoreceptor: Located on histaminergic neurons, the H₃R acts as a negative feedback mechanism, inhibiting the synthesis and release of histamine.[4]

-

Presynaptic Heteroreceptor: It is also located on the terminals of other, non-histaminergic neurons, where its activation inhibits the release of a wide array of key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4][5]

A defining characteristic of the H₃R is its high level of constitutive activity .[6] This means the receptor can signal and suppress neurotransmitter release even in the absence of its endogenous agonist, histamine. This basal signaling activity is the key to understanding the compound's likely mechanism of action.

The Core Mechanism: Inverse Agonism at a Constitutively Active Receptor

For a receptor with high constitutive activity like the H₃R, ligands can be classified beyond the simple agonist/antagonist model.

-

A neutral antagonist would bind to the receptor and simply block histamine from binding, having no effect on the receptor's basal activity.

-

An inverse agonist , however, binds to the constitutively active receptor and stabilizes it in a completely inactive conformation. This action not only blocks the effects of histamine but actively reduces the receptor's basal signaling, leading to an effect opposite to that of an agonist.[7]

For the H₃R, inverse agonism is the therapeutically desired mechanism. By silencing the receptor's constitutive "brake" on neurotransmitter release, an inverse agonist leads to a significant increase in the release of histamine and other cognitive- and wakefulness-promoting neurotransmitters.[8] This is the foundational principle behind the use of H₃R inverse agonists for conditions like narcolepsy and their investigation for cognitive disorders.[7][8]

Experimental Validation Workflow

To confirm the hypothesized mechanism of action and characterize the pharmacological profile of Trityl-IMP, a sequential workflow involving binding and functional assays is required.

Step 1: Determination of Receptor Binding Affinity

The initial experiment must confirm that Trityl-IMP physically binds to the H₃R and determine its affinity (Kᵢ). This is achieved using a competitive radioligand binding assay.

Principle: This assay measures the ability of the unlabeled test compound (Trityl-IMP) to displace a known radiolabeled H₃R ligand (e.g., [³H]-Nα-methylhistamine) from the receptor. The concentration of Trityl-IMP that displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity constant (Kᵢ) is calculated.[9]

Detailed Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H₃ receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA protein assay. Store membrane aliquots at -80°C.[10]

-

-

Assay Execution:

-

In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of radioligand (e.g., [³H]-Nα-methylhistamine at a concentration near its Kₑ).[11]

-

Increasing concentrations of Trityl-IMP (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of a known unlabeled H₃R ligand (e.g., 10 µM clobenpropit) in separate wells.

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg protein per well).

-

-

-

Incubation and Termination:

-

Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[10]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quickly wash each filter with ice-cold assay buffer to remove residual unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of Trityl-IMP.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

-

Step 2: Assessment of Functional Activity (Inverse Agonism)

Binding alone does not reveal the functional nature of the compound. Functional assays are required to determine if Trityl-IMP is an inverse agonist.

Principle: This assay directly measures the first step in G-protein activation. In the inactive state, the Gα subunit of the Gᵢ/ₒ protein is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. An agonist will increase [³⁵S]GTPγS binding, while an inverse agonist will decrease the basal [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity.[12][13]

Detailed Protocol: [³⁵S]GTPγS Binding Assay

-

Reagent Preparation:

-

Prepare H₃R-expressing cell membranes as described in section 4.1.

-

Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and a low concentration of GDP (e.g., 10 µM), pH 7.4.[12]

-

-

Assay Execution:

-

In a 96-well plate, add the cell membranes (20-50 µg protein).

-

Add increasing concentrations of Trityl-IMP.

-

For control wells, add a known H₃R agonist (e.g., R-α-methylhistamine) to measure stimulation, and buffer alone to measure basal binding.

-

Pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).[12]

-

-

Incubation and Termination:

-

Incubate the plate for 60 minutes at 25°C.

-

Terminate and filter the reaction as described in the binding assay protocol (section 4.1.3).

-

-

Detection and Analysis:

-

Perform scintillation counting.

-

Analyze the data: A dose-dependent decrease in [³⁵S]GTPγS binding below the basal level is the definitive signature of an inverse agonist. A compound that has no effect on basal binding but blocks agonist-stimulated binding is a neutral antagonist.

-

Principle: This assay measures a downstream consequence of H₃R signaling. Since the H₃R couples to Gᵢ/ₒ proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this decrease, cells are first stimulated with a compound like forskolin, which directly activates adenylyl cyclase and raises cAMP levels. An H₃R agonist will reduce this forskolin-stimulated cAMP level. An inverse agonist will cause a further increase in the forskolin-stimulated cAMP level, as it relieves the constitutive inhibition of adenylyl cyclase by the receptor.[14]

Detailed Protocol: cAMP Accumulation Assay

-

Cell Preparation:

-

Seed H₃R-expressing CHO or HEK293 cells in a 96-well plate and grow to near confluency.

-

-

Assay Execution:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add increasing concentrations of Trityl-IMP. For control wells, add a known H₃R agonist or buffer.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

-

-

Incubation and Lysis:

-

Incubate for 30 minutes at 37°C.

-

Aspirate the medium and lyse the cells according to the detection kit manufacturer's instructions.

-

-

Detection and Analysis:

-

Measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Analyze the data: A dose-dependent increase in cAMP levels above the level seen with forskolin alone indicates inverse agonism.

-

Anticipated Data Profile

The successful execution of these experiments for a true H₃R inverse agonist would yield the following data profile.

| Parameter | Assay Type | Expected Result for Trityl-IMP | Interpretation |

| Kᵢ (nM) | Radioligand Binding | Low nanomolar (e.g., 0.5 - 20 nM) | High affinity for the histamine H₃ receptor. |

| Efficacy (%) | [³⁵S]GTPγS Binding | Negative efficacy (e.g., -20% to -40%) | Reduces basal G-protein activation, confirming inverse agonism. |

| IC₅₀ (nM) | [³⁵S]GTPγS Binding | Potency consistent with Kᵢ | Dose-dependent reduction of constitutive receptor signaling. |

| Efficacy (%) | cAMP Accumulation | Positive efficacy (e.g., +15% to +30%) | Relieves constitutive inhibition of adenylyl cyclase. |

| EC₅₀ (nM) | cAMP Accumulation | Potency consistent with Kᵢ | Dose-dependent functional effect on a downstream signaling pathway. |

Conclusion

The chemical structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- provides a strong scientific rationale for hypothesizing its function as a high-affinity inverse agonist of the histamine H₃ receptor. This mechanism involves binding to the constitutively active receptor and stabilizing it in an inactive state, thereby reducing its basal signaling and disinhibiting the release of multiple neurotransmitters in the CNS. The in-depth protocols provided in this guide outline the standard, validated methodologies in GPCR pharmacology required to definitively test this hypothesis, determine the compound's binding affinity and functional potency, and formally establish its mechanism of action.

References

-

Wieland, K., et al. (1999). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology. [Link]

-

Łazewska, D., et al. (2009). Histamine H3 and H4 Receptor Affinity of Branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. PubMed. [Link]

-

Stark, H., et al. (2003). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. [Link]

-

Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology. [Link]

-

Harper, E. A., et al. (2008). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. [Link]

-

Gbahou, F., et al. (2018). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules. [Link]

-

Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology. [Link]

-

Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]

-

Racchi, M., et al. (2005). Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. PubMed. [Link]

-

Ganellin, C. R., et al. (1995). Structure-activity studies with histamine H3-receptor ligands. PubMed. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Celanire, S., et al. (2011). Histamine H3 receptor antagonists, preparation and therapeutic uses. Justia Patents. [Link]

-

Arctom. CAS NO. 195053-89-5 | 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine. Product Page. [Link]

-

Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual - NCBI Bookshelf. [Link]

- U.S. Patent. US5486526A - Histamine H3 -receptor antagonists and therapeutic uses thereof.

-

Sadek, B., et al. (2016). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. [Link]

-

Wikipedia. H3 receptor antagonist. [Link]

-

Wikipedia. Histamine H3 receptor. [Link]

-

Coruzzi, G., et al. (2007). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]

Sources

- 1. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5486526A - Histamine H3 -receptor antagonists and therapeutic uses thereof - Google Patents [patents.google.com]

- 13. Histamine H3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 14. selleckchem.com [selleckchem.com]

"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed examination of the spectral data for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- , a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The triphenylmethyl (trityl) group serves as a bulky, lipophilic protecting group for the imidazole nitrogen, influencing the molecule's reactivity and solubility.

This document moves beyond a simple listing of spectral peaks. It offers insights into the rationale behind spectral interpretation, connecting theoretical principles with practical data analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.

Expected Fragmentation Pathway

The most prominent fragmentation in the mass spectrum of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is the cleavage of the C-N bond connecting the trityl group to the imidazole ring. This is due to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation, [C(C₆H₅)₃]⁺), which gives a characteristic base peak at m/z 243.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Data Summary: Mass Spectrometry

| Fragment Ion | Structure | Calculated m/z | Significance |

| Molecular Ion [M]⁺ | C₂₅H₂₂N₂O | 366.17 | Confirms the molecular weight of the parent compound. |

| Trityl Cation | [C(C₆H₅)₃]⁺ | 243.12 | Typically the base peak, confirming the presence of the trityl protecting group.[1][2] |

| Imidazole Propanal Fragment | [C₆H₇N₂O]⁺ | 123.06 | The remaining portion of the molecule after loss of the trityl group. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode, as the imidazole nitrogen can be readily protonated.

-

Data Acquisition: Scan a mass range of m/z 50-500 to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Characteristic Vibrational Frequencies

The IR spectrum of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- will be dominated by signals from the aromatic rings of the trityl group, the imidazole ring, and the propanal side chain.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | Stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H | Stretch | Medium-Weak |

| 2850-2750 | Aldehyde C-H | Stretch (Fermi doublet) | Weak, but characteristic |

| ~1725 | Aldehyde C=O | Stretch | Strong |

| 1600, 1490, 1450 | Aromatic C=C | Ring Stretch | Medium-Strong |

| ~1500 | Imidazole C=N | Ring Stretch | Medium |

| 760, 700 | Aromatic C-H | Out-of-plane bend (monosubstituted) | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the trityl group, the imidazole ring, and the propanal side chain.

Caption: Labeled protons for ¹H NMR assignment.

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| - | 7.10-7.40 | Multiplet | 15H | Trityl group aromatic protons |

| (b) | ~7.50 | Singlet | 1H | Imidazole C2-H |

| (a) | ~6.80 | Singlet | 1H | Imidazole C5-H |

| (e) | ~9.80 | Triplet | 1H | Aldehyde CHO |

| (d) | ~2.90 | Triplet | 2H | -CH₂-CHO |

| (c) | ~2.70 | Triplet | 2H | Imidazole-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~200 |

| Imidazole C4 | ~140 |

| Imidazole C2 | ~138 |

| Trityl aromatic (ipso) | ~142 |

| Trityl aromatic (ortho, meta, para) | 127-130 |

| Imidazole C5 | ~118 |

| Trityl quaternary C | ~75 |

| -CH₂-CHO | ~45 |

| Imidazole-CH₂- | ~25 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals for the ¹H spectrum.

Integrated Spectral Interpretation Workflow

Confirming the structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- requires a holistic approach, integrating data from all three spectroscopic techniques.

Caption: Workflow for complete spectral characterization.

By following this workflow, a researcher can systematically build a case for the correct structure. The mass spectrum confirms the molecular formula and the presence of the key trityl substructure. The IR spectrum provides evidence for the essential functional groups, particularly the aldehyde. Finally, the detailed ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms and confirm the connectivity of the entire molecule. This multi-technique approach ensures a robust and reliable structural elucidation.

References

-

PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. [Link]

-

PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. [Link]

Sources

The Strategic Importance of the Trityl Group in the Synthesis and Application of 1-(Triphenylmethyl)-1H-imidazole-4-propanal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. However, the very reactivity that makes imidazole a valuable pharmacophore also presents significant challenges during chemical synthesis. The two nitrogen atoms in the imidazole ring are nucleophilic and can lead to a variety of unwanted side reactions.

This guide focuses on a specific, yet critical, intermediate: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS No. 102676-61-9).[2][3] We will explore the indispensable role of the triphenylmethyl (trityl) group in the synthesis and subsequent application of this versatile building block. As Senior Application Scientists, our goal is to not only describe the "what" and "how" but to delve into the "why"—the strategic decisions behind employing the trityl group as a protective shield, thereby enabling the precise chemical manipulations required in multi-step organic synthesis and drug discovery.[4]

The Trityl Group: A Bulwark for Imidazole Chemistry

The triphenylmethyl (Trt) group is a bulky protecting group widely utilized in organic synthesis.[5] Its strategic value lies in a combination of steric hindrance and tunable reactivity, particularly its sensitivity to acidic conditions.[1][6]

The Challenge: Uncontrolled Reactivity of the Imidazole Ring

The imidazole moiety contains two nitrogen atoms, both of which can exhibit nucleophilic character. This dual reactivity can complicate synthetic pathways, leading to mixtures of products and low yields of the desired compound. Without a protecting group, reactions intended for other parts of the molecule can inadvertently occur at the imidazole nitrogens.

The Solution: Steric Hindrance and Regioselectivity

The trityl group addresses this challenge by selectively "masking" one of the imidazole nitrogens.[7] Its three phenyl rings create a sterically demanding cone around the nitrogen it is attached to, physically obstructing its participation in subsequent chemical reactions. This protection scheme allows chemists to direct reactions to other positions on the imidazole ring or its substituents with high regioselectivity.[7]

Furthermore, the introduction of the bulky, hydrophobic trityl group can increase the compound's solubility in organic solvents and facilitate purification by crystallization.[2][5]

Synthesis and Deprotection: A Practical Guide

The utility of the trityl group is defined by the ease and efficiency of its introduction and removal under specific conditions that do not compromise the integrity of the rest of the molecule.

Protection Protocol: N-Tritylation of Imidazole

The introduction of the trityl group is typically achieved by reacting the imidazole-containing starting material with trityl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction.

Example Protocol for N-Tritylation of 1H-Imidazole-4-carboxylic acid: [8]

-

Dissolve 1H-Imidazole-4-carboxylic acid (1 equivalent) in a mixture of dimethylformamide (DMF) and pyridine.

-

Add trityl chloride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, add water and ethyl acetate to the reaction mixture.

-

Separate the organic layer, wash with water and brine, and then dry over sodium sulfate.

-

Evaporate the solvent to yield the N-tritylated product, which can be further purified by trituration with ethyl acetate.[8]

Deprotection Protocol: Acid-Mediated Detritylation

The trityl group is prized for its lability under mild acidic conditions, which allows for its removal without affecting other, more robust protecting groups.[6] Trifluoroacetic acid (TFA) is a common reagent for this purpose.

General Protocol for Detritylation: [9]

-

Dissolve the trityl-protected compound in a suitable solvent, such as dichloromethane (DCM).

-

Add a solution of trifluoroacetic acid (TFA) in DCM, often with a scavenger like triisopropylsilane (TIS) to capture the released trityl cation.

-

Stir the reaction at room temperature and monitor for completion by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The deprotected product can then be purified, often by preparative HPLC.[9]

Comparative Analysis: Trityl vs. Boc Protecting Groups

While other protecting groups exist for imidazole, such as the tert-butoxycarbonyl (Boc) group, the trityl group offers distinct advantages, particularly its high steric hindrance and mild cleavage conditions.[1]

| Feature | N-Trityl (Triphenylmethyl) | N-Boc (tert-butoxycarbonyl) |

| Chemical Nature | Ether-like (bulky aromatic) | Carbamate |

| Steric Hindrance | High | Moderate |

| Stability | Generally stable to a wide range of non-acidic conditions.[5] | Generally stable to a wide range of non-acidic conditions. |

| Cleavage Conditions | Mild acidic conditions (e.g., TFA).[6] | Requires strong acids (e.g., HCl) or specific basic/thermolytic conditions.[1] |

| Orthogonality | Orthogonal to base-labile and some acid-labile groups (e.g., Boc, with careful condition selection).[1] | Orthogonal to Fmoc, Cbz, and many other groups. |

Applications in Drug Discovery: A Gateway to Bioactive Molecules

1-(Triphenylmethyl)-1H-imidazole-4-propanal is not an end product but a crucial intermediate. The protected aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

-

Reductive Amination: To introduce amine functionalities.

-

Oxidation: To form the corresponding carboxylic acid.[10]

-

Wittig Reactions: To create carbon-carbon double bonds.

-

Condensation Reactions: To form larger, more complex heterocyclic systems.

The trityl group's presence ensures that these reactions occur at the propanal side chain without interference from the imidazole nitrogen. This strategic protection is essential in the synthesis of compounds targeting a range of diseases. For example, imidazole derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[9][11][12]

Conclusion

The trityl group plays a pivotal and strategic role in the chemistry of 1H-Imidazole-4-propanal. It is not merely a placeholder but an enabling technology that imparts regioselectivity and stability, allowing for the precise and efficient construction of complex molecular architectures. By temporarily masking the reactive imidazole nitrogen, the trityl group unlocks the synthetic potential of the aldehyde functionality, paving the way for the development of novel therapeutics. Understanding the principles behind its application is fundamental for any scientist engaged in the field of organic synthesis and drug discovery.

References

- BenchChem. A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.

- CymitQuimica. CAS 102676-61-9: 1-(Triphenylmethyl)

- PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol.

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis.

- PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde.

- Common Organic Chemistry. Trityl Protection.

- National Center for Biotechnology Information. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.

- ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups.

- BenchChem. (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9.

- Thieme Gruppe. Trityl Group Deprotection from Tetrazoles.

- PubChem. 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid.

- BenchChem. Synthesis routes of 1-Trityl-1H-imidazole-4-carboxylic acid.

- Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series.

- Google Patents. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group.

- Pharmaffiliates. 186096-23-1| Chemical Name : 3-(1-Tritylimidazol-4-yl) Propionaldehyde.

- LookChem. 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS NO.102676-61-9.

- Organic Chemistry Portal. Tritylamines.

- ResearchGate. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A.

- International Journal of Innovative Research in Technology. Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde.

- Rasayan Journal of Chemistry. PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST.

- PubMed. Recent applications of bifunctional trityl groups.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development.

- Jetir.Org. The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi.

- PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

- PubMed Central. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propan… [cymitquimica.com]

- 3. 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, CasNo.102676-61-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9 | Benchchem [benchchem.com]

- 8. Synthesis routes of 1-Trityl-1H-imidazole-4-carboxylic acid [benchchem.com]

- 9. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid | C25H22N2O2 | CID 7408442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijirt.org [ijirt.org]

- 12. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Imidazole Moiety: A Privileged Scaffold in Biological Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and molecular biology.[1][2] Its unique physicochemical properties—amphoteric nature, aromaticity, and ability to coordinate with metal ions—confer a remarkable functional versatility that has been leveraged by both nature and science.[1][3] This technical guide provides an in-depth exploration of the biological significance of the imidazole moiety. We will dissect its fundamental role as a building block in vital biomolecules, its critical function in enzyme catalysis, its extensive applications in pharmacology, and its utility as a powerful tool in biochemical research. This document is intended for professionals in research and drug development, offering not just a review of the subject but a practical guide with field-proven insights, detailed experimental protocols, and a robust framework for understanding and applying the unique chemistry of the imidazole scaffold.

Core Physicochemical Properties: The Foundation of Biological Function

The therapeutic and biological versatility of the imidazole nucleus stems from its distinct electronic and structural features.[3] Understanding these properties is critical to appreciating its diverse roles.

-

Aromaticity and π-π Interactions : The imidazole ring possesses a stable aromatic system with a sextet of π-electrons.[3] This aromaticity allows for π-π stacking interactions, a crucial non-covalent force for binding with biological targets like proteins and nucleic acids.[3][4]

-

Amphoteric Nature : Imidazole is amphoteric, capable of acting as both a weak acid and a weak base.[3][5] The pKa of the conjugate acid is approximately 7.0, making it an efficient proton donor or acceptor at physiological pH.[3][6] This property is central to its role in enzyme catalysis and as a biological buffer.[7][8]

-

Hydrogen Bonding : The imidazole ring is an exceptional hydrogen bond donor (via the N-H group) and acceptor (via the sp²-hybridized nitrogen).[3][7] This dual capacity enables precise orientational binding within receptor pockets, significantly contributing to drug potency and selectivity.[9]

-

Metal Ion Coordination : The lone pair of electrons on the sp²-hybridized nitrogen atom makes imidazole an excellent ligand for coordinating with various transition metal ions.[3][10] This interaction is fundamental to the structure and function of numerous metalloproteins.[10][11]

| Property | Description | Biological Significance |

| pKa (Conjugate Acid) | ~7.0[6][12] | Enables it to act as a proton donor/acceptor at physiological pH, crucial for enzyme catalysis and buffering.[7] |

| Aromaticity | Stable 6 π-electron system.[3] | Facilitates π-π stacking interactions with biological macromolecules.[3] |

| H-Bonding | Acts as both H-bond donor and acceptor.[3] | Allows for specific and strong binding to receptor sites.[9] |

| Metal Coordination | Ligates metal ions via sp² nitrogen.[10] | Forms the core of active sites in many metalloenzymes.[11] |

| Solubility | Water-soluble, enhancing pharmacokinetic properties.[13][14] | Improves bioavailability of drug candidates.[13] |

The Imidazole Moiety in Nature's Toolkit

Nature has prominently incorporated the imidazole ring into essential biological molecules, highlighting its evolutionary significance.

Histidine: The Versatile Amino Acid

The most pervasive example of imidazole in biology is in the side chain of the amino acid L-histidine.[1][5] Present in countless proteins and enzymes, the histidine residue is a master of functional diversity.[1][8]

-

Enzyme Active Sites : The near-neutral pKa of the imidazole side chain allows it to function as a potent acid-base catalyst, shuttling protons within an enzyme's active site.[7][8] In enzymes like Ribonuclease A, two histidine residues orchestrate the hydrolysis of RNA through a concerted general acid-general base mechanism.[15]

-

Metalloprotein Coordination : Histidine residues are primary ligands for binding metal cofactors, such as iron in hemoglobin and zinc in carbonic anhydrase, which are essential for oxygen transport and pH regulation, respectively.[5][10]

-

Intracellular Buffering : Histidine-based compounds play a vital role in maintaining intracellular pH.[5]

Histamine: The Signaling Molecule

Histamine, formed by the decarboxylation of histidine, is a potent biogenic amine that functions as a key signaling molecule in various physiological and pathological processes.[5] It exerts its effects by binding to a family of G-protein coupled receptors (H1, H2, H3, H4).[16] The imidazole ring is crucial for its recognition and activation of these receptors.

-

Allergic and Inflammatory Responses : Released from mast cells during an allergic reaction, histamine binding to H1 receptors causes vasodilation, increased vascular permeability, and smooth muscle contraction (e.g., hives, bronchoconstriction).[5]

-

Gastric Acid Secretion : Histamine stimulates H2 receptors on parietal cells in the stomach lining to promote the secretion of gastric acid.

-

Neurotransmission : In the central nervous system, histamine acts as a neurotransmitter, modulating processes like wakefulness and appetite.[17]

Below is a diagram illustrating the binding of histamine to its receptor and the initiation of a signaling cascade.

Caption: Histamine signaling pathway initiation.

Pharmacological Significance: Imidazole as a Privileged Scaffold

The structural and electronic properties of the imidazole ring make it a "privileged scaffold" in drug design.[18] Its ability to engage in multiple types of interactions allows for the development of potent and selective therapeutic agents across a wide range of diseases.[13][19]

Antifungal Agents

Imidazole derivatives were among the first classes of synthetic antifungal agents. Drugs like clotrimazole and ketoconazole revolutionized the treatment of fungal infections.[12]

-

Mechanism of Action : Imidazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[20][21][22] This enzyme is critical for the biosynthesis of ergosterol, the main sterol component of fungal cell membranes.[20][23] Depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to fungal cell death.[23][24] This mechanism provides selectivity, as the equivalent mammalian enzyme has a lower affinity for these drugs.

Caption: Mechanism of imidazole antifungal agents.

Anticancer Agents

The imidazole scaffold is present in numerous anticancer drugs, where it contributes to various mechanisms of action.[14][18]

-

Enzyme Inhibition : Imidazole-based compounds have been developed as potent inhibitors of kinases, which are often dysregulated in cancer signaling pathways.[14]

-

DNA Binding : The planar structure and nitrogen atoms of the imidazole ring can facilitate intercalation into DNA or binding to enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.[14]

-

Hormone Modulation : Some imidazole derivatives can inhibit enzymes involved in steroidogenesis, making them useful in hormone-dependent cancers.[22] For example, ketoconazole's non-specific inhibition of CYP450 enzymes can suppress androgen synthesis, an approach used in prostate cancer.[22]

Other Therapeutic Areas

The application of imidazole-containing drugs is extensive and continues to grow.[9][13]

| Drug Class | Example(s) | Mechanism of Action & Imidazole Role | Therapeutic Use |

| H2 Receptor Antagonists | Cimetidine | The imidazole ring is a key pharmacophore that competitively blocks histamine H2-receptors on parietal cells, reducing gastric acid secretion.[12] | Peptic ulcers, GERD |

| Anti-tubercular | Pretomanid | Part of a combination therapy, its complex mechanism involves disrupting cell wall synthesis and respiratory processes in Mycobacterium tuberculosis.[19] | Drug-resistant tuberculosis |

| Antihypertensives | Eprosartan | The imidazole group mimics the side chain of histidine, allowing it to act as an angiotensin II receptor blocker (ARB), leading to vasodilation.[19] | Hypertension |

| Anticoagulants | Dabigatran | The imidazole core is part of a structure that directly inhibits thrombin, a key enzyme in the blood coagulation cascade.[19] | Prevention of stroke and systemic embolism |

Imidazole in the Laboratory: A Versatile Research Tool

Beyond its physiological and pharmacological roles, imidazole is an indispensable reagent in the biochemistry and molecular biology laboratory.

Biological Buffering

Maintaining a stable pH is critical for most biochemical experiments. Imidazole's pKa of ~7.0 makes it an excellent buffer for the physiological pH range of 6.2 to 7.8.[5][6] It is well-tolerated by many enzymes and cell types and is commonly used in enzyme assays, cell culture, and protein stability studies.[6][25]

Experimental Protocol: Preparation of 1 M Imidazole Buffer (pH 7.4)

-

Objective : To prepare a 1 M stock solution of imidazole buffer at a final pH of 7.4.

-

Materials :

-

Imidazole (MW = 68.08 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized (DI) water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

-

-

Methodology :

-

Weigh out 68.08 g of imidazole powder and add it to a beaker containing ~800 mL of DI water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the imidazole is completely dissolved.

-

Place the calibrated pH probe into the solution. The initial pH will be alkaline.

-

Slowly and carefully, add concentrated HCl dropwise to the solution while continuously monitoring the pH.

-

Continue adding HCl until the pH of the solution reaches 7.4. Be cautious not to overshoot the target pH.

-

Once the target pH is stable, transfer the solution to a 1 L graduated cylinder.

-

Add DI water to bring the final volume to exactly 1 L.

-

Sterilize the buffer by filtering through a 0.22 µm filter. Store at 4°C.

-

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful and widely used technique for purifying recombinant proteins engineered to have a polyhistidine-tag (His-tag).[5] The technique relies on the strong coordination between the imidazole side chains of the His-tag and immobilized divalent metal ions, typically Nickel (Ni²⁺). Imidazole is used as the eluting agent.

-

Causality of Elution : The His-tagged protein binds to the Ni-NTA resin via the imidazole rings of its histidine residues. To release the protein, a high concentration of free imidazole is passed through the column.[5] The free imidazole competes with the His-tag for coordination sites on the nickel ions.[5] Due to the law of mass action, the high concentration of free imidazole displaces the His-tag from the resin, thereby eluting the purified protein.[26]

Experimental Protocol: His-Tag Protein Purification using IMAC

-

Objective : To purify a His-tagged protein from a cell lysate.

-

Buffers :

-

Lysis/Binding Buffer : 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

-

Wash Buffer : 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.

-

Elution Buffer : 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.

-

-

Methodology :

-

Column Equilibration : Equilibrate the Ni-NTA chromatography column with 5-10 column volumes (CVs) of Lysis/Binding Buffer.

-

Sample Loading : Load the clarified cell lysate containing the His-tagged protein onto the column. Allow it to flow through by gravity or at a controlled flow rate.

-

Washing : Wash the column with 10-15 CVs of Wash Buffer. The low concentration of imidazole in this buffer helps to remove non-specifically bound proteins without eluting the His-tagged protein.

-

Elution : Elute the purified His-tagged protein by applying 3-5 CVs of Elution Buffer. The high concentration of imidazole will displace the protein from the resin.

-

Analysis : Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity and size of the protein.

-

Caption: Workflow for Immobilized Metal Affinity Chromatography (IMAC).

Conclusion and Future Perspectives

The imidazole moiety is a uniquely versatile scaffold whose significance spans from the fundamental building blocks of life to the forefront of modern drug discovery and laboratory science.[9][19] Its ability to act as a proton shuttle, a metal ligand, and a key pharmacophore ensures its continued relevance.[10][13] Future research will undoubtedly continue to exploit these properties, leading to the development of novel therapeutics with enhanced selectivity and potency, and innovative biochemical tools.[2] For researchers and drug development professionals, a deep, mechanistic understanding of the imidazole core is not merely academic—it is essential for rational design, effective experimentation, and ultimately, scientific advancement.

References

- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv

-

Imidazole - Wikipedia. Wikipedia. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). PubMed. [Link]

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). PubMed. [Link]

-

Imidazole: A Versatile pH Buffer in Laboratory and Industrial Settings. (n.d.). Hopax Fine Chemicals. [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. [Link]

-

Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. (1985). Oxford Academic. [Link]

-

Imidazole antifungal drug mechanism of action. (n.d.). Ruidong Pharmaceutical. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Arogya-Journal of Pharmaceutical Education and Research. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). MDPI. [Link]

-

Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). ResearchGate. [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library. [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. [Link]

-

Amino acid structure and classifications. (n.d.). Khan Academy. [Link]

-

Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Journal of Drug Delivery and Therapeutics. [Link]

-